4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide
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Overview
Description
4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide is a heterocyclic compound that features an imidazole ring substituted with chlorobenzyl and diphenyl groups. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves the condensation of benzil, 4-chlorobenzaldehyde, and ammonium acetate in the presence of a suitable solvent such as glacial acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfide group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Reduction: The imidazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Scientific Research Applications
4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide: Another heterocyclic compound with similar structural features.
2-chlorobenzyl 4,5-dihydro-1H-imidazol-2-yl sulfide hydrochloride: A related imidazole derivative with different substituents.
Uniqueness
4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S/c23-19-13-11-16(12-14-19)15-26-22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVOAMORVYIZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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